molecular formula C22H22N2O7S B2919425 8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 923156-96-1

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2919425
CAS RN: 923156-96-1
M. Wt: 458.49
InChI Key: SXPIKTPVOZMEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, also known as EMD 1214063, is a small molecule inhibitor that has shown promising results in various scientific research applications. It belongs to the class of chromenone-based inhibitors and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Structural Analysis and Synthesis Techniques

Synthesis Approaches and Structural Insights
Researchers have developed various synthetic routes and polymorphs for related chromene derivatives, emphasizing the structural diversity and complexity of these compounds. For instance, the study on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide reveals insights into its crystalline structure and the formation of polymorphs, showcasing the compound's conformation and geometric arrangements, which are pivotal for its biological activities and interactions (Reis et al., 2013). Moreover, the rapid synthesis method established for 4-oxo-4H-chromene-3-carboxylic acid underlines the importance of efficient synthetic routes for the production of biologically active compounds, highlighting the chemical's role as an intermediate in pharmaceutical synthesis (Zhu et al., 2014).

Biological Activities and Applications

Antitumor and Antiproliferative Properties
A significant area of research on related chromene derivatives, like 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene, involves their potent antitumor properties. Studies have identified analogues of these compounds exhibiting strong antiproliferative activities against various tumor cell lines. For instance, 6-bromo-8-ethoxy-3-nitro-2H-chromene has been highlighted for its superior efficacy in blocking AKT phosphorylation and inducing apoptosis in cancer cells, also suggesting potential anti-angiogenesis activity (Yin et al., 2013). This points towards the broader application of chromene derivatives in cancer research and therapy development.

properties

IUPAC Name

8-ethoxy-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7S/c1-2-30-19-5-3-4-15-14-18(22(26)31-20(15)19)21(25)23-16-6-8-17(9-7-16)32(27,28)24-10-12-29-13-11-24/h3-9,14H,2,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPIKTPVOZMEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

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